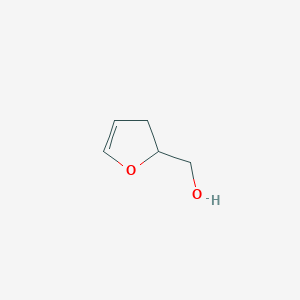

(2,3-Dihydrofuran-2-yl)methanol

Description

Significance and Context of Dihydrofuran Scaffolds in Organic Synthesis

Dihydrofuran cores are integral components in a wide array of synthetically and pharmacologically important molecules. rsc.orgnih.gov These scaffolds are frequently found in natural products and bioactive compounds, underscoring their importance in medicinal chemistry and drug discovery. rsc.orgnih.gov The structural motif of dihydrofuran is considered a "privileged scaffold," a concept describing molecular frameworks that can serve as ligands for a diverse range of biological receptors. nih.gov This versatility has driven the development of numerous synthetic strategies to access these heterocyclic systems.

The synthesis of dihydrofuran derivatives can be achieved through various methods, often involving metal-catalyzed or metal-free cyclization reactions. rsc.orgwikipedia.org For instance, metal-catalyzed [3+2] cycloaddition reactions have been employed to create novel 2,5-dihydrofuran (B41785) derivatives. nih.gov Other approaches include intramolecular hydroalkoxylation of α-allenic alcohols, which can be catalyzed by air and moisture-stable iron catalysts, offering a chemoselective route to 2,3-dihydrofurans. organic-chemistry.org Additionally, hypervalent iodine reagents have been utilized in metal-free oxidative cyclizations to construct spiro- and amino-dihydrofuran scaffolds. rsc.orgnih.gov The development of these synthetic methodologies highlights the continuous effort to access structurally diverse dihydrofuran derivatives for various applications.

Overview of (2,3-Dihydrofuran-2-yl)methanol as a Versatile Synthetic Synthon

This compound serves as a versatile synthon, primarily due to the reactivity of its hydroxyl group and the electronic nature of the dihydrofuran ring. The alcohol functionality allows for common transformations such as esterification and ether formation, enabling its incorporation into larger, more complex molecules. evitachem.com Furthermore, the hydroxymethyl group can be oxidized to yield the corresponding aldehyde or carboxylic acid, providing a handle for further synthetic manipulations. evitachem.com

The 2,3-dihydrofuran (B140613) ring itself is an enol ether, a functional group known for its rich and diverse reactivity. It can undergo lithiation when treated with strong bases like butyl lithium, creating a nucleophilic center that can react with various electrophiles. wikipedia.org The double bond within the ring can participate in addition reactions and cycloadditions. For example, Heck reactions of 2,3-dihydrofuran with aryl halides or triflates, catalyzed by palladium complexes, can introduce aryl substituents onto the ring, although this can sometimes lead to mixtures of regioisomers. orgsyn.org The development of enantioselective methods for such reactions further enhances the utility of dihydrofuran-based synthons. orgsyn.orgmetu.edu.tr

While specific, detailed research findings on the direct application of this compound as a synthon are not extensively documented in readily available literature, its structural features suggest a high potential for use in the synthesis of modified furan-containing molecules. Its isomeric counterpart, (2,3-dihydrofuran-3-yl)methanol, has been noted for its ability to undergo reactions like esterification, ether formation, and oxidation. evitachem.com By analogy, this compound is expected to exhibit similar reactivity, making it a valuable building block for creating libraries of compounds for biological screening and for the synthesis of complex natural products.

Stereoselective and Asymmetric Synthesis Approaches

The development of stereoselective and asymmetric methods for the synthesis of dihydrofurans is crucial for accessing enantiomerically pure compounds, which is often a prerequisite for biological applications.

Enantioselective catalytic cycloadditions represent a powerful tool for the construction of chiral dihydrofuran rings. Copper-catalyzed [4+1] cycloadditions of α,β-unsaturated ketones with diazo compounds have been established as an effective method to produce highly substituted 2,3-dihydrofurans. nih.govorganic-chemistry.org The use of a planar-chiral bipyridine ligand (bpy*) with a copper catalyst enables high yields, diastereoselectivity (dr), and enantioselectivity (ee). organic-chemistry.org This methodology has been successfully applied to the synthesis of deoxy-C-nucleosides. nih.govorganic-chemistry.org The reaction involves the formation of a copper carbene intermediate from the diazo compound, which then undergoes a cycloaddition with the enone.

Another significant advancement is the copper-catalyzed asymmetric [4+1] cycloaddition of α-benzylidene-β-ketoesters with a diazo compound, which yields chiral tetrasubstituted 2,3-dihydrofuran derivatives in high yields with excellent enantioselectivity (up to 96% ee) and diastereoselectivity (99/1 dr). acs.orgacs.org Furthermore, copper-catalyzed asymmetric formal [3+2] cycloadditions of β-ketoesters with propargylic esters have been developed, providing access to highly functionalized dihydrofurans bearing an exocyclic double bond with good to high enantioselectivities. nih.gov

Table 1: Copper-Catalyzed Asymmetric Cycloadditions for Dihydrofuran Synthesis

| Catalyst/Ligand | Reactants | Product Type | Yield | Enantioselectivity (ee) | Diastereoselectivity (dr) | Reference |

|---|---|---|---|---|---|---|

| Cu/bpy* | Enones and Diazoacetates | Highly substituted 2,3-dihydrofurans | Good | High | High | nih.govorganic-chemistry.org |

| Copper catalyst | α-Benzylidene-β-ketoester and Diazo compound | Chiral tetrasubstituted 2,3-dihydrofurans | High | Up to 96% | 99/1 | acs.orgacs.org |

| Cu(OTf)₂ / Chiral P,N,N ligand | β-Ketoesters and Propargylic esters | 2,3-Dihydrofurans with exocyclic double bond | Good | Good to High | N/A | nih.gov |

Diastereoselective cyclization reactions are another cornerstone in the stereocontrolled synthesis of dihydrofuran derivatives. A notable example is the diastereoselective synthesis of tetrahydrofurans via the Mead reductive cyclization of keto-β-lactones, a strategy whose principles can be extended to dihydrofuran synthesis. nih.gov This approach involves the formation of an oxocarbenium ion intermediate, and the stereochemical outcome is rationalized by Woerpel's model for "inside attack" of the nucleophile. nih.gov

Additionally, a highly diastereoselective synthesis of multifunctionalized dihydrofurans can be achieved through a K₃PO₄-promoted Michael addition-alkylation reaction of α-bromochalcones and α-substituted cyanoketones, yielding products in up to 98% yield. researchgate.net

The use of readily available enantiopure starting materials from the "chiral pool" is a classic and effective strategy for asymmetric synthesis. wikipedia.org Sugars, in particular, serve as versatile chiral pool materials for the synthesis of various furan-containing compounds. For instance, 3,4-di-O-acetyl-D-arabinal has been utilized as a chiral starting material for the stereoselective synthesis of carbohydrate-derived perhydrofuro[2,3-b]furan derivatives. mdpi.com This approach leverages the inherent stereochemistry of the starting material to control the stereocenters in the final product. The synthesis of chiral lactone carboxylic acids, which can be converted to chiral tetrahydrofuran (B95107) derivatives, also represents a chiral pool-based approach. researchgate.net

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering a metal-free alternative to traditional methods. A highly stereoselective cascade Michael/alkylation process has been developed to construct 2-trifluoromethylated and 2-difluoromethylated dihydrofurans using a bifunctional squaramide catalyst. rsc.orgrsc.org This method provides the desired fluorinated dihydrofurans in good to excellent yields (59–99%), high enantioselectivities (82–96% ee), and good diastereoselectivities (8:1 to >20:1 dr). rsc.org

Similarly, a catalytic asymmetric domino Michael addition-alkylation reaction of 1,3-dicarbonyl derivatives with (E)-β,β-bromonitrostyrenes in the presence of a chiral bifunctional thiourea catalyst gives access to diverse polysubstituted dihydrofurans in good yields and enantioselectivities. acs.org Squaramide catalysts have also been employed in the Michael addition/cyclization between cyclohexane-1,3-dione and α-bromonitroalkenes, affording dihydrofurans in high yields (90-94%) and good to high enantioselectivities (80-94% ee). benthamdirect.com

Table 2: Organocatalytic Synthesis of Dihydrofurans

| Catalyst | Reaction Type | Reactants | Yield | Enantioselectivity (ee) | Diastereoselectivity (dr) | Reference |

|---|---|---|---|---|---|---|

| Bifunctional Squaramide | Cascade Michael/Alkylation | β,β-Bromonitrostyrenes and Fluorinated acetoacetates | 59-99% | 82-96% | 8:1 to >20:1 | rsc.orgrsc.org |

| Chiral Bifunctional Thiourea | Domino Michael Addition-Alkylation | 1,3-Dicarbonyl derivatives and (E)-β,β-Bromonitrostyrenes | Good | Good | N/A | acs.org |

| Bifunctional Squaramide | Michael Addition/Cyclization | Cyclohexane-1,3-dione and α-Bromonitroalkenes | 90-94% | 80-94% | N/A | benthamdirect.com |

Transition metal catalysis provides a broad platform for the asymmetric synthesis of dihydrofurans.

Nickel-Catalyzed: An efficient nickel-catalyzed stereoselective asymmetric intramolecular reductive cyclization of O-alkynones has been reported. rsc.org Using a P-chiral bisphosphine ligand (DI-BIDIME), this method constructs chiral tetrahydrofuran rings with excellent stereoselectivity and enantioselectivity, a strategy with potential for dihydrofuran synthesis. rsc.org

Palladium-Catalyzed: A one-pot tandem reaction involving Pd-catalyzed allylic cycloaddition of vinylethylene carbonates with 3-cyanochromones and a retro-Dieckmann fragmentation has been developed for the enantioselective synthesis of chiral 3,4-disubstituted 2,3-dihydrofurans bearing a quaternary stereocenter. acs.org This process achieves high yields and excellent enantioselectivities. acs.org Additionally, a Pd-catalyzed four-component cyclization enables the modular synthesis of dihydrofuran scaffolds. acs.org

Rhodium-Promoted: Rhodium-based catalysts have been employed in the synthesis of dihydrobenzofuran derivatives through asymmetric C-H functionalization, reacting substituted phenoxyacetamides with diazooxindoles. rsc.org

Gold-Catalyzed: While not explicitly detailed for this compound in the provided context, gold catalysis is a known powerful tool for the synthesis of various heterocyclic compounds, including furans, through the activation of alkynes and allenes.

Multicomponent and One-Pot Synthetic Strategies

Multicomponent reactions (MCRs) and one-pot syntheses are highly efficient strategies that allow for the construction of complex molecules from simple starting materials in a single synthetic operation, minimizing waste and saving time. researchgate.net

A one-pot synthesis of substituted dihydrofurans has been developed through a Lewis base-catalyzed three-component cascade condensation between nitroalkenes, aldehydes, and 1,3-dicarbonyl compounds. acs.orgfigshare.com This method offers a large substrate scope and excellent diastereoselectivity, providing only the trans isomers in good to excellent yields (up to 95%). acs.orgfigshare.com

Another notable one-pot multicomponent strategy affords multi-substituted 2,3-dihydrofuran scaffolds via a pyridinium ylide-mediated cyclization. rsc.org This reaction demonstrates modest to excellent conversions for a broad range of aldehydes, β-ketonitriles, and pyridinium salts under mild conditions. rsc.org

Furthermore, a one-pot process for the synthesis of chiral 3,4-disubstituted 2,3-dihydrofurans has been achieved through a Pd-catalyzed asymmetric allylic cycloaddition followed by a base-assisted retro-Dieckmann fragmentation. acs.org This tandem reaction proceeds smoothly to give the desired products in high yields with excellent enantioselectivities. acs.org

An exploration into the synthesis of this compound and its related dihydrofuran structures reveals a variety of chemical strategies. This article focuses on specific synthetic methodologies, including green chemistry applications, hydrogenation routes from biomass-derived precursors, and other notable pathways involving reactions with glyoxylate derivatives and orthoformates.

Structure

3D Structure

Properties

CAS No. |

61472-86-4 |

|---|---|

Molecular Formula |

C5H8O2 |

Molecular Weight |

100.12 g/mol |

IUPAC Name |

2,3-dihydrofuran-2-ylmethanol |

InChI |

InChI=1S/C5H8O2/c6-4-5-2-1-3-7-5/h1,3,5-6H,2,4H2 |

InChI Key |

PIYKGXDXJLMPRB-UHFFFAOYSA-N |

Canonical SMILES |

C1C=COC1CO |

Origin of Product |

United States |

Chemical Reactivity and Transformations of 2,3 Dihydrofuran 2 Yl Methanol and Its Derivatives

Ring-Opening Reactions

The 2,3-dihydrofuran (B140613) ring is susceptible to cleavage under various conditions, leading to the formation of linear compounds. This reactivity is a key aspect of its chemistry, with implications for both synthetic applications and degradation pathways.

Acid-Catalyzed Ring Opening

The enol ether functionality of 2,3-dihydrofuran and its derivatives is prone to hydrolysis under acidic conditions. stanford.edu This reaction typically proceeds through protonation of the oxygen atom or the double bond, followed by the nucleophilic attack of water or another nucleophile present in the medium. acs.orgstackexchange.com This process leads to the cleavage of the C5-O bond, resulting in the formation of a lactol, a hemiacetal derivative. acs.org

For instance, the acid-catalyzed ring opening of substituted furans has been studied to understand the influence of substituents on the reaction pathway. researchgate.net In the case of certain furan (B31954) derivatives, the reaction can proceed to a single product in high yield. researchgate.net The kinetics of these reactions often indicate specific acid catalysis, where the rate is dependent on the concentration of the protonated substrate. researchgate.net Computational studies have been employed to elucidate the effect of initial protonation on the reaction pathway, with results highlighting the importance of explicit solvent molecules in modeling the protonation of oxygen-containing functional groups. researchgate.net

A practical application of this reactivity is the development of Lewis acid-catalyzed intramolecular ring-opening benzannulations of 5-(indolyl)2,3-dihydrofuran acetals. mdpi.comnsf.gov This process, which involves acetal (B89532) hydrolysis and subsequent intramolecular reactions, leads to the formation of functionalized 1-hydroxycarbazoles. mdpi.comnsf.gov

| Reactant | Catalyst/Conditions | Product(s) | Yield | Reference |

| 4-(5-methyl-2-furyl)-2-butanone | Catalytic Hydrochloric Acid, 80 °C | Single ring-opened product | Up to 92% | researchgate.net |

| 4-(2-furanyl)-2-butanone | Catalytic Hydrochloric Acid, 80 °C | Multiple products | - | researchgate.net |

| 4-(5-hydroxymethyl)-2-furanyl-2-butanone | Catalytic Hydrochloric Acid, 80 °C | Multiple products | - | researchgate.net |

| 5-(indolyl)2,3-dihydrofuran acetals | Lewis Acid | 1-hydroxycarbazole-2-carboxylates | Up to 90% | mdpi.comnsf.gov |

Electrophilic Halogenation-Initiated Ring Opening (e.g., Bromination)

The double bond in the 2,3-dihydrofuran ring is susceptible to attack by electrophiles, such as halogens. wikipedia.org This can initiate a ring-opening process. An unexpected ring-opening of a 2,3-dihydrofuran derivative at the C(4)-C(5) bond has been reported using N-Bromosuccinimide (NBS) as the electrophilic bromine source and 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst. acs.orgnih.gov

Mechanistic studies suggest that moisture in the solvent may play a role in this transformation. acs.orgnih.gov The resulting brominated product can be further oxidized to form a synthetically useful 1,2-diketo building block. acs.orgnih.gov Typically, the enol ether moiety reacts with electrophiles to form an oxonium cationic intermediate, which is then attacked by nucleophiles, leading to C(5)-oxygen bond cleavage and the formation of alcohol derivatives. acs.org

| Reactant | Reagents | Key Outcome | Reference |

| 2,3-Dihydrofuran derivative | N-Bromosuccinimide (NBS), DABCO | Ring opening at the C(4)-C(5) bond | acs.orgnih.gov |

Ring-Opening Metathesis Polymerization (ROMP) of Dihydrofurans

Contrary to their historical use as quenching agents for Grubbs catalysts, cyclic enol ethers like 2,3-dihydrofuran (DHF) have been shown to be effective monomers for Ring-Opening Metathesis Polymerization (ROMP). stanford.eduacs.orgnih.gov The resulting electron-rich ruthenium alkylidene complex, a Fischer carbene, remains active for the metathesis of electron-rich olefins. acs.orgnih.gov This discovery has enabled the synthesis of a new class of degradable and depolymerizable poly(enol ether)s. acs.orgnih.gov

The ROMP of DHF can be used for both homopolymerization and copolymerization with other cyclic olefin monomers, such as norbornene derivatives. stanford.eduacs.org The resulting polymers possess acid-degradable enol ether linkages, allowing for complete polymer degradation. stanford.eduresearchgate.net The molecular weights of the polymers can be controlled by adjusting the loading of the Grubbs initiator or by using a linear vinyl ether as a chain transfer agent. nih.gov Furthermore, living alternating copolymerization of DHF with less reactive monomers has been achieved, yielding polymers with high A,B-alternation and stimuli-responsive degradability. nih.gov

| Monomer(s) | Catalyst | Polymer Type | Key Feature | Reference |

| 2,3-Dihydrofuran (DHF) | Grubbs catalysts | Homopolymer | Degradable and depolymerizable poly(enol ether) | acs.orgnih.gov |

| DHF and Norbornene derivatives | Grubbs catalysts | Copolymer | Acid-degradable enol ether linkages | stanford.eduresearchgate.net |

| DHF and 1,5-Cyclooctadiene (COD) | Grubbs catalyst (G2) | Copolymer | Suppressed ROMP activity of COD | acs.org |

| DHF and endo-tricyclo[4.2.2.02,5]deca-3,9-dienes (TDs) / endo-oxonorbornenes (oxoNBs) | Ru initiators | Alternating Copolymer | High A,B-alternation and degradability | nih.gov |

Catalytic Hydrogenolysis and Polyol Formation

The catalytic hydrogenolysis of furan derivatives is a significant pathway for the production of valuable chemicals and fuel components. While specific studies on the catalytic hydrogenolysis of (2,3-Dihydrofuran-2-yl)methanol to form polyols are not extensively detailed in the provided search results, related transformations of furan compounds provide insight into potential pathways. For example, the hydrodeoxygenation of furfural (B47365) over iron-containing magnesium oxide catalysts can yield 2-methylfuran (B129897) with high selectivity. mdpi.com This process involves the reduction of the furan ring and its substituents. It is plausible that under appropriate catalytic conditions, the dihydrofuran ring and the hydroxymethyl group of this compound could undergo hydrogenolysis to yield various polyols.

Cycloaddition Reactions (e.g., Diels-Alder, [3+2] Cycloadditions)

The double bond in the 2,3-dihydrofuran ring system makes it a versatile participant in various cycloaddition reactions, providing access to a wide array of complex heterocyclic structures. These reactions are valuable tools in organic synthesis for constructing polycyclic frameworks.

2,3-Dihydrofurans can undergo [3+2] cycloaddition reactions with various partners. For instance, palladium-catalyzed [3+2] cycloaddition of propargylic esters with β-ketoesters yields 2,3-dihydrofurans with an exocyclic double bond. organic-chemistry.org Similarly, an organo/copper cooperative system enables an asymmetric decarboxylative [3+2] cycloaddition of ethynylethylene carbonates with malononitrile (B47326) to produce optically active polysubstituted dihydrofurans. organic-chemistry.org Gold-catalyzed [3+2] cycloaddition of gold alpha-carbonylcarbenoids with alkenes also serves as a method for constructing 2,3-dihydrofuran cores. nih.gov Furthermore, a palladium-catalyzed [2+3] cycloaddition/cross-coupling of allenyl acetates has been developed for the synthesis of dendralene-functionalized dihydrofurans. acs.org

In addition to [3+2] cycloadditions, [4+1] cycloadditions have also been reported. A zinc-catalyzed [4+1] cycloaddition between enynones and sulfoxonium ylides in ionic liquids provides a stereoselective route to 2,3-dihydrofurans. researchgate.net Copper-catalyzed [4+1] cycloadditions of enones with diazo compounds also yield highly substituted 2,3-dihydrofurans. organic-chemistry.org Methylaluminoxane (MAO) has been shown to mediate the [2+2] cycloaddition of 2,3-dihydrofuran with acylaminoacrylates. researchgate.net

Oxidation Reactions

The hydroxymethyl group and the dihydrofuran ring in this compound and its derivatives are susceptible to oxidation. The hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, while the dihydrofuran ring can also undergo oxidative transformations. evitachem.com For example, the oxidation of (2,3-Dihydrofuran-3-yl)methanol with chromium trioxide in an acidic medium can convert the hydroxymethyl group to a formyl group, yielding 2,3-dihydrofurfural. evitachem.com

The double bond of the dihydrofuran ring can also be targeted. For instance, the brominated product from the electrophilic bromination-initiated ring opening of a 2,3-dihydrofuran derivative can be further oxidized to a 1,2-diketo building block. acs.orgnih.gov Additionally, the combination of photocatalysis and iron catalysis allows for a tandem difunctionalization of alcohols for the synthesis of multisubstituted 2,3-dihydrofurans and γ-butyrolactones, involving a photoredox alcohol α-C(sp3)-H activation. organic-chemistry.org

| Substrate | Oxidizing Agent/Catalyst | Product | Reference |

| (2,3-Dihydrofuran-3-yl)methanol | Chromium trioxide/acidic medium | 2,3-Dihydrofurfural | evitachem.com |

| Brominated ring-opened dihydrofuran derivative | Not specified | 1,2-Diketo building block | acs.orgnih.gov |

| Alcohols | Photocatalysis/Iron catalysis | Multisubstituted 2,3-dihydrofurans and γ-butyrolactones | organic-chemistry.org |

Functional Group Transformations and Derivatizations

The hydroxyl group of this compound serves as a versatile handle for a variety of functional group transformations, leading to the formation of ethers, esters, and other derivatives. These modifications are often precursors for further synthetic manipulations. A key transformation is the conversion of the dihydrofuran ring to the corresponding saturated tetrahydrofuran (B95107) system.

One of the fundamental reactions is the hydrogenation of the double bond in the dihydrofuran ring to yield (Tetrahydrofuran-2-yl)methanol. This reduction can be achieved using various catalytic systems, effectively transforming the unsaturated heterocycle into its saturated counterpart. This process is significant as the tetrahydrofuran motif is a common core in many natural products and pharmaceuticals.

Furthermore, the hydroxymethyl group can be activated, for example, by conversion to a tosylate. This derivative, (2,3-Dihydrofuran-2-yl)methyl tosylate, becomes a reactive intermediate susceptible to nucleophilic substitution and other transformations, expanding the synthetic utility of the parent alcohol.

The dihydrofuran ring itself can participate in cyclization reactions. For instance, α-allenic alcohols can undergo intramolecular hydroalkoxylation in the presence of an iron catalyst to produce 2,3-dihydrofurans. organic-chemistry.org Although not starting directly from this compound, this demonstrates a synthetic route to the core structure. Additionally, furanones can be utilized in the synthesis of other heterocyclic compounds, such as pyridazinone derivatives.

The table below summarizes some of the key functional group transformations and derivatizations of this compound and related compounds.

| Starting Material | Reagents and Conditions | Product | Research Finding |

| 2,3-Dihydrofuran | Arylboronic acids, Pd(OAc)2/(R)-MeO(biphenylphosphine) or Pd(OAc)2/(R)-BINAP, Cu(OAc)2 | 2-Aryl-2,3-dihydrofuran | Enantioselective Pd(II)-catalyzed Heck-type reaction. |

| α-Allenic alcohols | Iron catalyst | 2,3-Dihydropyrroles and 2,3-dihydrofurans | Chemoselective intramolecular hydroamination and hydroalkoxylation. organic-chemistry.org |

| 2-Hydroxytetrahydrofuran (B17549) | Dehydration catalysts (e.g., Al2O3, Mo2O3, W2O3) followed by hydrogenation | Tetrahydrofuran | A two-step process to convert 2-hydroxytetrahydrofuran to tetrahydrofuran. |

Metal-Catalyzed Cross-Coupling and Annulation Reactions

The olefinic bond within the 2,3-dihydrofuran ring is a prime site for metal-catalyzed cross-coupling reactions, most notably the Heck reaction. This reaction allows for the introduction of aryl or vinyl substituents at the C2 position of the dihydrofuran ring, providing a powerful tool for carbon-carbon bond formation.

The Heck arylation of 2,3-dihydrofuran with various aryl halides or triflates has been extensively studied. These reactions are typically catalyzed by palladium complexes, often in the presence of a base. The regioselectivity of the reaction can be controlled to favor the formation of either 2-aryl-2,3-dihydrofurans or the isomeric 2-aryl-2,5-dihydrofurans, depending on the specific catalyst system and reaction conditions employed. For instance, the use of certain phosphine (B1218219) ligands can influence the isomerization of the double bond in the product.

In addition to intermolecular cross-coupling, derivatives of this compound can be designed to undergo intramolecular cyclization and annulation reactions. These processes are valuable for the construction of fused and spirocyclic heterocyclic systems. For example, intramolecular Heck reactions of appropriately substituted dihydrofuran derivatives can lead to the formation of bicyclic products.

Furthermore, tandem reactions involving the dihydrofuran moiety have been developed. A notable example is the intramolecular Diels-Alder reaction of furan derivatives, which can be initiated by a separate transformation. While not a direct reaction of this compound, this highlights the potential of the furanoid core in constructing complex polycyclic systems. The synthesis of spiro[2,3-dihydrofuran-3,3′-oxindole] derivatives via a multi-component cascade reaction also showcases the versatility of dihydrofuran precursors in forming intricate molecular architectures. rsc.org

The following table provides an overview of representative metal-catalyzed cross-coupling and annulation reactions involving the 2,3-dihydrofuran scaffold.

| Reaction Type | Substrates | Catalyst/Reagents | Products | Key Findings |

| Heck Arylation | 2,3-Dihydrofuran, Iodobenzene | Pd2(dba)3, Pd(acac)2, PdCl2(cod), [PdCl(allyl)]2, PdCl2(PhCN)2, PdCl2(PPh3)2, Ionic Liquids | 2-Phenyl-2,3-dihydrofuran (B8783652) | Ionic liquids significantly increase conversion rates, with 2-phenyl-2,3-dihydrofuran being the main product. |

| Enantioselective Heck Arylation | 2,3-Dihydrofuran, Aryl iodides | Palladium catalyst, Chiral ionic liquids (L-prolinate anions) | 2-Aryl-2,3-dihydrofuran | High enantioselectivity (>99% ee for 2-phenyl-2,3-dihydrofuran) can be achieved. |

| Regioselective Heck Reaction | 2,3-Dihydrofuran, Diaryliodonium salts or Aryl iodides | P-containing palladacycle | 2-Aryl-2,5-dihydrofurans or 2-Aryl-2,3-dihydrofurans | The choice of arylating agent influences the regioselectivity of the product. |

| Intramolecular Diels-Alder | Vinylfuran and 1,3-butadienylfuran derivatives | Tandem Ugi/Diels-Alder reaction | Furo[2,3-f]isoindole derivatives | A one-pot reaction sequence leads to complex heterocyclic structures. |

| Multi-component Cascade Reaction | α-Diazo esters, Water, Isatins, Malononitrile/Ethyl cyanoacetate | Cu(OTf)2 or Cu(OTf)2/Rh2(OAc)4 | Spiro[2,3-dihydrofuran-3,3′-oxindole] derivatives | An efficient and green synthesis of spirocyclic compounds. rsc.org |

Advanced Spectroscopic and Structural Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: In a ¹H NMR spectrum of (2,3-Dihydrofuran-2-yl)methanol, distinct signals would be expected for the protons of the dihydrofuran ring and the methanol (B129727) substituent. The protons on the double bond (C4 and C5) would appear in the olefinic region of the spectrum. The protons on the saturated carbons of the ring (C2 and C3) and the methylene (B1212753) protons of the methanol group would produce signals in the aliphatic region. The hydroxyl proton would appear as a broad singlet, the position of which is dependent on solvent and concentration.

¹³C NMR: A ¹³C NMR spectrum would show five distinct carbon signals corresponding to the five carbon atoms in the molecule, assuming a chiral, non-symmetric structure. The two olefinic carbons (C4 and C5) would have characteristic shifts in the downfield region (typically >100 ppm). The saturated ring carbons (C2 and C3), the carbon bearing the hydroxyl group (C2), and the methanol carbon would appear at higher field strengths.

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be essential to assign the proton and carbon signals unambiguously by showing correlations between coupled protons and between protons and their directly attached carbons, respectively. HMBC (Heteronuclear Multiple Bond Correlation) would further reveal long-range (2-3 bond) C-H correlations, confirming the connectivity of the molecular structure.

Despite the utility of these methods, specific, experimentally-derived ¹H, ¹³C, and 2D NMR data for this compound are not available in the surveyed scientific literature.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular formula of a compound by measuring its mass-to-charge ratio to a very high degree of accuracy. For this compound (C₅H₈O₂), the expected exact mass would be calculated and compared to the experimentally measured value.

| Property | Value |

| Molecular Formula | C₅H₈O₂ |

| Exact Mass (calculated) | 100.052429494 Da nih.gov |

| Molecular Weight | 100.12 g/mol nih.gov |

This table contains computed data; no experimental HRMS findings were located in the search results.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. In the IR spectrum of this compound, characteristic absorption bands would be expected. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the alcohol group. The C=C stretching of the double bond within the dihydrofuran ring would likely appear around 1600-1650 cm⁻¹. C-O stretching vibrations for the ether and alcohol functionalities would be observed in the fingerprint region, typically between 1000-1300 cm⁻¹. Specific experimental IR data for this compound are not present in the available literature.

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

X-ray crystallography provides the most definitive evidence for the three-dimensional structure of a molecule, including its absolute and relative stereochemistry, provided a suitable single crystal can be grown. For this compound, which is a chiral molecule, X-ray analysis would unambiguously determine the spatial arrangement of the atoms and confirm the connectivity. A search of the scientific literature and crystallographic databases did not yield any results for the X-ray crystal structure of this compound.

Computational Chemistry and Mechanistic Elucidation of 2,3 Dihydrofuran 2 Yl Methanol Reactivity

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For (2,3-Dihydrofuran-2-yl)methanol, DFT calculations can determine the most stable three-dimensional arrangement of its atoms (molecular geometry) and the distribution of electrons within the molecule (electronic structure).

DFT studies reveal the bond lengths, bond angles, and dihedral angles that define the molecule's shape. The dihydrofuran ring adopts a specific puckered conformation to minimize steric strain. The electronic structure, including the distribution of electron density and the nature of chemical bonds, is also elucidated. This information is crucial for understanding how the molecule will interact with other chemical species.

Table 1: Calculated Molecular Properties of this compound

| Property | Value |

| Molecular Formula | C5H8O2 |

| Molecular Weight | 100.12 g/mol |

| Exact Mass | 100.052429494 Da |

| Polar Surface Area | 29.5 Ų |

| Complexity | 78.1 |

| Data sourced from PubChem CID 13982269 nih.gov |

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals indicate where a molecule is likely to act as a nucleophile (electron donor, associated with the HOMO) or an electrophile (electron acceptor, associated with the LUMO).

For this compound, FMO analysis helps to predict its behavior in various chemical reactions. The HOMO is typically localized on the electron-rich double bond of the dihydrofuran ring and the oxygen atom of the hydroxyl group, making these sites susceptible to attack by electrophiles. Conversely, the LUMO indicates regions that are prone to nucleophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity.

Mechanistic Investigations of Reaction Pathways (e.g., Catalytic Cycles, Transition States)

Computational chemistry plays a vital role in mapping out the step-by-step processes of chemical reactions involving this compound. This includes the elucidation of reaction mechanisms, the identification of transient intermediates, and the characterization of high-energy transition states.

For instance, in catalyzed reactions, such as the ring-opening benzannulation of 5-(indolyl)2,3-dihydrofuran acetals, computational studies can model the entire catalytic cycle. mdpi.com This involves calculating the energies of all species involved, from reactants and catalysts to intermediates and products, as well as the energy barriers for each step. By identifying the rate-determining step (the one with the highest energy barrier), researchers can gain insights into how to optimize reaction conditions for better yields and selectivity.

Thermodynamic Parameters and Energetic Considerations in Reactions

The feasibility and outcome of a chemical reaction are governed by thermodynamics. Computational methods can accurately calculate key thermodynamic parameters for reactions involving this compound, such as:

Enthalpy of reaction (ΔH): The heat absorbed or released during a reaction.

Gibbs free energy of reaction (ΔG): A measure of the spontaneity of a reaction. A negative ΔG indicates a spontaneous process.

Entropy of reaction (ΔS): The change in disorder of the system.

These calculations allow chemists to predict the equilibrium position of a reaction and understand the driving forces behind it. For example, by comparing the calculated energies of reactants and products, one can determine whether a reaction is energetically favorable.

Conformational Analysis (e.g., Puckering in Dihydrofuran Ring Systems)

The five-membered dihydrofuran ring in this compound is not planar. It exists in various puckered conformations, such as the "envelope" and "twist" forms, which are in dynamic equilibrium. Conformational analysis, using computational methods, helps to determine the relative energies of these different conformations and the energy barriers for interconversion between them.

Understanding the preferred conformation is crucial as it influences the molecule's reactivity. The spatial arrangement of the substituents on the ring, including the methanol (B129727) group, can affect their accessibility to reagents and thus the stereochemical outcome of reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.